Product packaging for 2-Methyl-3-(3-methyloxiran-2-yl)oxirane(Cat. No.:CAS No. 51153-45-8)

2-Methyl-3-(3-methyloxiran-2-yl)oxirane

Cat. No.: B13990388
CAS No.: 51153-45-8
M. Wt: 114.14 g/mol
InChI Key: SINVKWSLMGHBSX-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyloxiran-2-yl)oxirane is a specialized epoxide compound of significant interest in organic synthesis and agrochemical research . This molecule features multiple, strained three-membered oxirane rings, a structural hallmark that confers high reactivity and makes it a valuable intermediate for constructing more complex molecular architectures through ring-opening reactions . Epoxides of this structural class are actively investigated for their biological activity. Research on analogous compounds has demonstrated promising insecticidal properties, positioning them as valuable scaffolds for the development of new pest management agents . The inherent ring strain and polarization of the carbon-oxygen bonds in the epoxide functional groups make this compound highly susceptible to nucleophilic attack, enabling its use in the synthesis of various derivatives, including alcohols, vicinal diols, and amino alcohols . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B13990388 2-Methyl-3-(3-methyloxiran-2-yl)oxirane CAS No. 51153-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51153-45-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-3-(3-methyloxiran-2-yl)oxirane

InChI

InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3

InChI Key

SINVKWSLMGHBSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2C(O2)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 3 Methyloxiran 2 Yl Oxirane

Retrosynthetic Approaches to Bis-Epoxide Scaffolds

Retrosynthetic analysis of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane suggests that the most direct approach involves the double epoxidation of a suitable diene precursor. The key disconnection, therefore, is the cleavage of the two C-O bonds of each epoxide ring, leading back to a 2,4-hexadiene (B1165886) derivative. The stereochemistry of the final bis-epoxide is directly related to the geometry of the starting diene and the nature of the epoxidation reaction.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Reactivity and Mechanistic Investigations of 2 Methyl 3 3 Methyloxiran 2 Yl Oxirane

Nucleophilic and Electrophilic Ring-Opening Reactions of Bis-Epoxides

The high ring strain of the oxirane functional group makes 2-Methyl-3-(3-methyloxiran-2-yl)oxirane susceptible to ring-opening reactions by both nucleophiles and electrophiles. The presence of two epoxide rings introduces questions of chemoselectivity—which ring opens first—and regioselectivity—at which carbon atom the ring is opened.

Regioselectivity and Chemoselectivity in Double Oxirane Ring Opening

The regiochemical outcome of the ring-opening of an unsymmetrical epoxide is dictated by the reaction conditions. In general, under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the oxirane ring. For this compound, both rings are disubstituted. However, the methyl group provides some steric hindrance. Therefore, nucleophilic attack is generally expected to occur at the carbon atom distal to the methyl substituent.

Under acidic conditions, the reaction mechanism has characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize a positive charge. This typically means the most substituted carbon atom. Thus, for this bis-epoxide, acid-catalyzed ring-opening would likely occur at the tertiary carbon centers.

Chemoselectivity in a bis-epoxide involves the preferential reaction of one epoxide ring over the other. In this compound, the two epoxide rings are electronically similar. Selectivity can often be achieved by converting one epoxide into a less reactive or more sterically hindered group after the first ring-opening, or by using a large nucleophile that preferentially attacks the more accessible epoxide.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening
Reaction ConditionMechanismSite of Nucleophilic AttackInitial Product
Basic/Nucleophilic (e.g., RO⁻, CN⁻)SN2Less substituted carbon (secondary carbon)Trans-diol after workup
Acid-Catalyzed (e.g., H₂O/H⁺)SN1-likeMore substituted carbon (tertiary carbon)Trans-diol

Stereospecificity and Stereoselectivity of Ring-Opening Processes

Ring-opening reactions of epoxides are typically stereospecific. When a nucleophile attacks the epoxide ring via an SN2 mechanism, it does so from the side opposite to the C-O bond. This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom being attacked. Consequently, the ring-opening of a cyclic epoxide leads to the formation of a trans or anti product.

For a molecule like this compound, which contains multiple stereocenters, the stereochemical outcome is critical. A stereospecific reaction will yield a predictable diastereomer. For example, the reaction of one of the cis-epoxide isomers with a nucleophile will result in a specific anti-diol product, preserving the stereochemistry of the other centers while inverting the configuration at the reaction site. Stereoselectivity, the preference for the formation of one stereoisomer over another, can be influenced by the choice of reagents and catalysts, particularly in asymmetric synthesis where chiral catalysts can favor attack at one enantiotopic face of the epoxide.

Rearrangement Pathways and Isomerization Reactions of this compound

Epoxides can undergo various rearrangement and isomerization reactions, typically promoted by acid or base. For a bis-epoxide, these pathways can be complex.

Under acidic conditions, epoxides can rearrange to carbonyl compounds in what is known as the Meinwald rearrangement. researchgate.netresearchgate.netnih.govuni-bonn.de This involves a 1,2-hydride or alkyl shift following the opening of the protonated epoxide to form a carbocation. For this compound, this could potentially lead to the formation of ketones or aldehydes, depending on which group migrates.

Base-promoted isomerizations, on the other hand, often lead to the formation of allylic alcohols. wikipedia.orgorganicreactions.org This reaction involves the abstraction of a proton from a carbon adjacent to the epoxide ring, followed by the elimination of the epoxide oxygen. The regioselectivity of this elimination is influenced by steric and electronic factors.

A particularly relevant pathway for a bis-epoxide could involve an intramolecular rearrangement following the opening of the first ring. If one epoxide is opened to form a 2,3-epoxy alcohol, this intermediate could undergo a Payne rearrangement . organicreactions.orgalmerja.comuomustansiriyah.edu.iqwikipedia.orgchemtube3d.com This is a reversible, base-catalyzed equilibrium between two isomeric epoxy alcohols, proceeding through an intramolecular SN2 attack of the alkoxide on the adjacent epoxide carbon. organicreactions.orgwikipedia.org This migration of the epoxide could allow for subsequent reactions at a different, potentially more reactive, site.

Polymerization Studies Utilizing Bis-Epoxides as Monomers in Research Contexts

The two epoxide rings in this compound make it a difunctional monomer suitable for ring-opening polymerization to form polyethers. Both anionic and cationic mechanisms can be employed for this purpose.

Anionic Polymerization Mechanisms and Kinetics

Anionic ring-opening polymerization (AROP) of epoxides is initiated by strong nucleophiles, such as alkali metal alkoxides, hydroxides, or organometallic compounds. researchgate.netwikipedia.org The initiation step involves the nucleophilic attack of the initiator on one of the epoxide carbons, leading to the formation of an alkoxide propagating species.

The chain propagation then proceeds via the sequential attack of the terminal alkoxide of the growing polymer chain on new monomer molecules. dspaces.org In the absence of impurities or terminating agents, this process can be a "living" polymerization, meaning that the chains remain active until all the monomer is consumed. wikipedia.orgdspaces.org This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The kinetics of anionic polymerization of epoxides can be complex, often influenced by the aggregation of active centers and the formation of different types of ion pairs (contact vs. solvent-separated), which can have different reactivities. researchgate.netethernet.edu.et For a sterically hindered monomer like a 2,3-disubstituted oxirane, the rate of polymerization is generally lower than that of ethylene (B1197577) oxide. researchgate.net

Cationic Polymerization Investigations and Initiator Systems

Cationic ring-opening polymerization (CROP) is initiated by strong protic acids or Lewis acids, often in the presence of a co-initiator (like water or an alcohol). wikipedia.orgyoutube.com The initiation involves the protonation of the epoxide oxygen or coordination with a Lewis acid, forming an active tertiary oxonium ion. rsc.org

Propagation occurs when a monomer molecule acts as a nucleophile, attacking one of the carbons of the activated oxonium ion on the growing chain end. wikipedia.org This SN2-type attack opens the ring and regenerates the oxonium ion at the new chain end. acs.org However, cationic polymerization of epoxides is often complicated by side reactions such as chain transfer and termination, which can make it more difficult to control the polymer's molecular weight and structure compared to living anionic polymerization. wikipedia.org

A variety of initiator systems have been investigated for the cationic polymerization of substituted oxiranes. These systems are designed to generate a cationic initiating species that is reactive enough to open the epoxide ring but produces a non-nucleophilic counter-ion to minimize termination. wikipedia.org

Table 2: Common Initiator Systems for Cationic Polymerization of Epoxides
Initiator TypeExamplesMechanism of Action
Protic AcidsH₂SO₄, HClO₄, CF₃SO₃H (Triflic acid)Direct protonation of the epoxide oxygen. wikipedia.org
Lewis AcidsBF₃·OEt₂, AlCl₃, SnCl₄, TiCl₄Coordination to the epoxide oxygen, often requires a co-initiator (e.g., H₂O, ROH) to generate a protonic acid. wikipedia.orgyoutube.com
Carbenium Ion SaltsPh₃C⁺SbF₆⁻ (Triphenylmethyl hexafluoroantimonate)Directly provide a carbocation to initiate polymerization.
Iodonium Salts(C₆H₅)₂I⁺PF₆⁻ (Diphenyliodonium hexafluorophosphate)Generate a superacid upon photolysis (photoinitiators) or thermal decomposition. researchgate.net
Latent InitiatorsAluminum complexes with protected phenolsThermally activated to release a co-initiator that starts the polymerization. researchgate.net

Controlled Radical Polymerization Approaches for Oxirane Derivatives

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures. However, the application of these methods to oxirane derivatives is not straightforward, as the radical polymerization of epoxides is not a common or well-documented process. The primary mode of polymerization for oxiranes is through ring-opening polymerization, which can be cationic or anionic in nature.

A search of scientific literature did not yield any studies specifically detailing the controlled radical polymerization of this compound. Research in the field of controlled polymerization of oxiranes is itself a niche area, and no data could be found to populate a table of experimental results or to provide a detailed discussion of reaction kinetics, catalyst systems, or polymer characteristics for this specific compound.

Catalytic Transformations of this compound

The catalytic activation of oxiranes is a cornerstone of epoxide chemistry, enabling a wide array of synthetic transformations. Lewis acids and organocatalysts are frequently employed to facilitate ring-opening reactions with various nucleophiles, often with high levels of regio- and stereoselectivity.

Lewis Acid Catalysis in Oxirane Activation

Lewis acids are known to coordinate to the oxygen atom of the oxirane ring, thereby activating it towards nucleophilic attack. This activation can lead to a variety of products depending on the nucleophile and reaction conditions. Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and various metal triflates.

Despite the general understanding of Lewis acid catalysis with epoxides, specific studies on this compound are absent from the available literature. Therefore, it is not possible to present a data table of Lewis acid-catalyzed transformations, detailing specific catalysts, reaction conditions, and observed outcomes for this compound. Mechanistic insights and research findings regarding the regioselectivity and stereoselectivity of such reactions on this particular substrate remain unpublished or inaccessible.

Organocatalytic Applications in Stereoselective Transformations

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the stereoselective ring-opening of meso-epoxides. Chiral Brønsted acids, amines, and other small organic molecules can catalyze these transformations with high enantioselectivity.

A review of the literature did not provide any examples of organocatalytic applications specifically involving this compound. As such, a discussion of stereoselective transformations, including kinetic resolutions or desymmetrization reactions, for this compound cannot be substantiated with experimental data. There are no research findings to report on the efficacy of different organocatalysts, the stereochemical outcomes of the reactions, or the development of any specific synthetic methodologies.

Spectroscopic and Chromatographic Studies for Structural Elucidation and Purity Assessment of 2 Methyl 3 3 Methyloxiran 2 Yl Oxirane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule, which is crucial for assigning the relative stereochemistry of the two epoxide rings and the methyl substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane rings and the methyl groups. Protons attached to the epoxide rings typically resonate in the upfield region of 2.5-3.5 ppm due to the ring strain and the electronegativity of the oxygen atom. oregonstate.eduoregonstate.edu The methyl protons would appear as doublets at higher field, likely in the range of 1.2-1.5 ppm, coupled to the adjacent methine protons on the epoxide rings. The coupling constants (J-values) between the vicinal protons on the epoxide rings are particularly informative for determining their relative stereochemistry (cis or trans).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the epoxide rings are expected to resonate in the range of 40-60 ppm. oregonstate.eduoregonstate.edu The methyl carbons would appear at a much higher field, typically between 15-25 ppm. The precise chemical shifts of the epoxide carbons can be sensitive to the stereochemistry of the molecule. researchgate.net

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the methyl protons and the methine protons on the epoxide rings, as well as between the vicinal protons across the two rings. longdom.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity. libretexts.org For instance, a NOESY cross-peak between a proton on one epoxide ring and a proton on the other would indicate their spatial closeness, helping to establish the relative orientation of the two rings. researchgate.netsemanticscholar.org The presence or absence of NOEs between the methyl groups and specific ring protons can differentiate between diastereomers. semanticscholar.org

Below are the anticipated ¹H and ¹³C NMR chemical shifts for a possible stereoisomer of this compound, based on data from analogous structures. rsc.orgmarinelipids.caoregonstate.edulibretexts.org

PositionAnticipated ¹H Chemical Shift (ppm)Anticipated ¹³C Chemical Shift (ppm)
C2-H~3.1~58.0
C3-H~3.0~57.5
C2'-H~2.8~59.0
C3'-H~2.9~58.5
C2-CH₃~1.3~17.0
C3'-CH₃~1.4~17.5
2D NMR CorrelationExpected Observation
COSYCorrelation between C2-H and C3-H; C2'-H and C3'-H; C2-H and C2-CH₃; C3'-H and C3'-CH₃.
HSQCCross-peaks connecting each proton to its directly attached carbon.
HMBCCorrelations from CH₃ protons to adjacent epoxide carbons.
NOESYThrough-space correlations between protons on the two epoxide rings and between ring protons and methyl groups, indicative of their relative stereochemistry.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₁₀O₂, corresponding to a molecular weight of 114.14 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. For C₆H₁₀O₂, the calculated exact mass is 114.0681, and an experimental value within a few parts per million of this would provide strong evidence for the molecular formula.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecular ion. The fragmentation pattern can provide clues about the structure of the molecule. Based on the analysis of similar bis-epoxides like 1,2,3,4-diepoxybutane, characteristic fragmentation pathways can be predicted. nih.govnih.gov These may include:

Cleavage of the C-C bond between the two epoxide rings.

Ring-opening of one or both epoxide rings, followed by rearrangements and further fragmentation.

Loss of small neutral molecules such as CO, CHO, or C₂H₄O.

A plausible fragmentation pattern for this compound is presented in the table below. nist.govchemguide.co.ukyoutube.com

m/zPlausible Fragment IonFragmentation Pathway
114[C₆H₁₀O₂]⁺˙Molecular ion (M⁺˙)
99[M - CH₃]⁺Loss of a methyl radical
85[M - CHO]⁺Loss of a formyl radical
71[C₄H₇O]⁺Cleavage between the epoxide rings
57[C₃H₅O]⁺Cleavage of one epoxide ring
43[C₂H₃O]⁺Acylium ion from ring cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the epoxide rings.

Infrared (IR) Spectroscopy: The IR spectrum of an epoxide is characterized by several distinct bands associated with the vibrations of the three-membered ring. spectroscopyonline.com These include:

Asymmetric C-O-C stretching: A strong band typically observed in the 950-810 cm⁻¹ region.

Symmetric C-O-C stretching (ring breathing): A band of variable intensity around 1280-1230 cm⁻¹.

Another characteristic band is often found in the 880-750 cm⁻¹ range. spectroscopyonline.com

Additionally, the spectrum will show C-H stretching vibrations from the methyl and methine groups in the 3000-2850 cm⁻¹ region, and C-H bending vibrations around 1460-1370 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the epoxide ring. The symmetric ring breathing mode around 1250 cm⁻¹ is often a strong and sharp peak in the Raman spectrum, making it a useful diagnostic band. s-a-s.org Raman spectroscopy is generally less sensitive to polar functional groups compared to IR, but it provides valuable complementary information, especially for the non-polar C-C bonds in the molecule. ksu.edu.sa

A summary of the expected key vibrational modes for this compound is provided below. spectroscopyonline.coms-a-s.orglibretexts.org

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H Stretch (alkane)2980-28502980-2850
C-H Bend (alkane)1465-13701465-1370
Epoxide Ring Breathing (symmetric)1280-12301280-1230 (strong)
Epoxide Asymmetric C-O-C Stretch950-810 (strong)950-810
Epoxide Symmetric C-O-C Stretch880-750 (strong)880-750

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Due to the presence of four chiral centers, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating and quantifying these isomers to determine the enantiomeric excess (ee) and diastereomeric excess (de) of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of stereoisomers. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.comnih.gov For a bis-epoxide like this compound, a CSP containing a chiral selector capable of forming transient diastereomeric complexes with the analytes would be employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including epoxides. hplc.eu The separation of the different stereoisomers would allow for their individual quantification, thereby determining the ee and de of the mixture. iitr.ac.innih.gov

Gas Chromatography (GC): Chiral GC can also be used for the analysis of volatile chiral compounds. Similar to HPLC, this involves the use of a chiral stationary phase. The volatile nature of a small molecule like this compound makes it a suitable candidate for chiral GC analysis.

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound, as well as the availability of suitable chiral columns. In either case, the goal is to achieve baseline separation of all stereoisomers to allow for accurate quantification.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if suitable crystals are obtained)

X-ray crystallography is the most powerful technique for determining the absolute stereochemistry and solid-state conformation of a molecule. excillum.comresearchgate.net However, its application is contingent upon the ability to grow a single crystal of sufficient size and quality.

If a suitable crystal of one of the stereoisomers of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous three-dimensional structure of the molecule in the crystalline state. rsc.org This would definitively establish the relative and absolute configuration of all four chiral centers. The resulting structural data, including bond lengths, bond angles, and torsional angles, would also reveal the preferred conformation of the molecule in the solid state.

The determination of the absolute configuration is typically achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal, especially if a heavy atom is present or by using a chiral reference. diamond.ac.uk For a light-atom molecule like this compound, the determination of the absolute configuration can be more challenging but is often achievable with modern diffractometers and computational methods.

While obtaining suitable crystals can be a significant challenge, a successful X-ray crystallographic analysis would provide the ultimate proof of the stereochemical assignment made by other spectroscopic methods like NMR.

Computational and Theoretical Investigations of 2 Methyl 3 3 Methyloxiran 2 Yl Oxirane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane. These calculations can provide detailed information about molecular orbital energies, charge distribution, and the nature of the chemical bonds within the molecule.

Methods such as DFT with hybrid functionals like B3LYP are commonly employed to optimize the geometry of the molecule and calculate its electronic properties. nih.govresearchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. For a bis-epoxide, the HOMO is typically associated with the lone pairs of the oxygen atoms, while the LUMO is often centered on the antibonding orbitals of the C-O bonds in the epoxide rings. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, revealing details about hybridization, bond orders, and atomic charges. This analysis helps in understanding the polarization of the C-O bonds within the strained three-membered rings and the electronic influence of the methyl substituents.

Table 1: Calculated Electronic Properties of a Representative Bis-Epoxide (Note: This data is illustrative for a generic bis-epoxide calculated at the B3LYP/6-31G(d) level of theory and does not represent experimentally verified values for this compound.)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment1.9 D

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bond connecting the two oxirane rings allows this compound to exist in various conformations. Conformational analysis is essential to identify the most stable arrangements of the molecule and the energy barriers between them. libretexts.orgbyjus.com

The potential energy surface (PES) can be mapped by systematically rotating the dihedral angle of the central C-C bond and calculating the energy at each step. This process reveals the low-energy conformers (local minima) and the transition states that connect them. Newman projections are a useful tool for visualizing the different staggered and eclipsed arrangements of the substituents on the two central carbon atoms. byjus.com For this molecule, the relative orientations of the two epoxide rings and the methyl groups will dictate the steric and electronic interactions, leading to distinct energy profiles for different conformers. The anti-conformer, where the two methyl groups are furthest apart, is often the most stable due to minimized steric hindrance. libretexts.org

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This data is illustrative and based on general principles of conformational analysis.)

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)
Anti180°0.0
Gauche 160°1.2
Eclipsed 14.5
Gauche 2-60°1.2
Eclipsed 2120°5.0

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the ring-opening of epoxides. chemistrysteps.comlibretexts.orglibretexts.org For this compound, this could involve reactions with nucleophiles or acids. Transition state (TS) modeling allows for the identification of the high-energy structures that lie on the reaction pathway between reactants and products.

By calculating the structures and energies of the transition states, activation energies can be determined, which provides insight into the reaction rates. researchgate.netresearchgate.net For example, in a nucleophilic ring-opening reaction, calculations can predict whether the nucleophile will attack the more or less substituted carbon of the oxirane ring (regioselectivity). This is determined by comparing the activation energies of the two possible pathways. researchgate.net The mechanism can be further characterized as SN1-like or SN2-like by analyzing the geometry of the transition state and the charge distribution. libretexts.orglibretexts.org Quantum chemical simulations can be used to study these reactions in both gas phase and with the inclusion of solvent effects. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. nih.govrsc.org DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, have proven to be effective in predicting both ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnih.gov

The process typically involves first optimizing the molecular geometry and then performing the NMR calculation on the optimized structure. nih.gov For flexible molecules like this one, it is often necessary to calculate the NMR shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction of the experimentally observed spectrum. github.io Comparing the calculated chemical shifts with experimental data can be a powerful method for confirming the structure of a molecule or for assigning the relative stereochemistry of its chiral centers. The accuracy of these predictions can often be improved by applying a linear scaling factor derived from a comparison of calculated and experimental shifts for a set of known compounds. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes to demonstrate the application of the method.)

Carbon AtomCalculated Shift (ppm)Scaled Calculated Shift (ppm)Experimental Shift (ppm)
C1 (Methyl)15.217.017.5
C255.858.158.9
C359.361.762.4
C4 (Methyl)16.518.318.8
C554.156.457.0
C657.960.361.1

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with solvent molecules and with each other. acs.orgutk.eduacs.org An MD simulation models the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. utk.eduacs.org

For this compound, MD simulations can provide insights into how the molecule behaves in a particular solvent. This includes analyzing the solvation shell structure, hydrogen bonding interactions (if applicable), and the influence of the solvent on the conformational preferences of the molecule. Furthermore, simulations of multiple solute molecules can be used to study intermolecular interactions, aggregation, and the bulk properties of the substance. These simulations are particularly useful for understanding the macroscopic properties of materials derived from bis-epoxides, such as epoxy resins. acs.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Research

Role as a Versatile Chiral Building Block for Complex Molecule Synthesis

The utility of chiral epoxides as foundational units in the asymmetric synthesis of complex molecules is a well-established principle in organic chemistry. These strained three-membered rings are susceptible to regioselective and stereospecific ring-opening by a wide array of nucleophiles, allowing for the controlled introduction of new functional groups and the construction of stereogenic centers.

While specific research detailing the use of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane as a chiral building block is limited, the applications of its parent compound, 1,2,3,4-diepoxybutane (DEB), provide a strong indication of its potential. For instance, (S,S)-1,2,3,4-diepoxybutane has been employed in the synthesis of chiral non-racemic diols, such as (2S,3S)-dihydroxy-1,4-diphenylbutane. In this synthesis, the diepoxide undergoes a highly stereoselective double ring-opening reaction with a Grignard reagent, demonstrating its efficacy in creating multiple chiral centers in a single transformation. orgsyn.org

The presence of a methyl group in this compound introduces an additional layer of complexity and stereochemical control. The electronic and steric influence of the methyl group can be expected to modulate the reactivity of the adjacent epoxide ring, potentially leading to enhanced regioselectivity in ring-opening reactions. This characteristic is highly desirable in the synthesis of natural products and pharmaceutical intermediates, where precise control over molecular architecture is paramount. The principles of asymmetric synthesis suggest that enantiomerically pure forms of this methylated diepoxide could serve as valuable precursors for a variety of complex chiral molecules. nih.govmdpi.com

Precursor for the Research and Development of Novel Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals. openmedicinalchemistryjournal.com The electrophilic nature of the carbon atoms in the oxirane rings of this compound makes it an ideal substrate for reactions with dinucleophiles, leading to the formation of a diverse range of heterocyclic systems.

The reaction of diepoxides with nucleophiles containing nitrogen, oxygen, or sulfur can lead to the formation of various saturated and unsaturated heterocyclic rings. For example, the reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine (B1662781) has been shown to yield complex adducts, including the formation of six- and seven-membered fused ring systems through alkylation at multiple positions on the guanine (B1146940) base. nih.gov This demonstrates the potential of diepoxides to participate in intricate cyclization cascades.

The general reactivity of epoxides with amines to form amino alcohols is a fundamental transformation that can be applied to the synthesis of nitrogen heterocycles. With a diepoxide like this compound, reactions with primary amines or other nitrogen-based nucleophiles could foreseeably lead to the formation of piperazine, diazepane, or other more complex heterocyclic scaffolds, depending on the reaction conditions and the nature of the nucleophile. The study of such reactions is an active area of research for the generation of novel molecular entities with potential biological activity. organic-chemistry.orgmdpi.comnih.gov

Monomer in the Synthesis of Specialty Polymers and Oligomers for Research Applications

Diepoxides are a well-known class of monomers and crosslinking agents used in the synthesis of a wide variety of polymers, including epoxy resins and polyethers. The two epoxide functional groups of this compound allow it to participate in polymerization reactions, leading to the formation of either linear polymers or crosslinked networks.

The ring-opening polymerization of epoxides can be initiated by both cationic and anionic initiators. While the polymerization of simple monosubstituted oxiranes like 2-methyloxirane (propylene oxide) is common, the polymerization of 2,3-disubstituted oxiranes can be more complex and may not always lead to high molecular weight polymers. rsc.orgepa.gov However, the potential to create polymers with unique stereochemical and physical properties drives the interest in such monomers.

Furthermore, diepoxides such as 1,2,3,4-diepoxybutane are utilized as crosslinking agents to impart desirable mechanical properties and solvent resistance to various polymers. researchgate.netgoogle.com For example, 1,2,3,4-diepoxybutane has been used to crosslink starch and poly(amino acids), creating materials with modified properties. researchgate.netgoogle.com It is therefore highly probable that this compound could be employed in a similar capacity, with the methyl group potentially influencing the reactivity and the properties of the resulting crosslinked material. The synthesis of specialty oligomers from diepoxides is also an area of interest, particularly for applications where well-defined molecular architectures are required. cas.orgfederalregister.gov

Intermediate in the Academic Design and Synthesis of Functional Scaffolds (excluding clinical/pharmacological activity)

In the field of chemical biology and materials science, a molecular scaffold is a core structure to which various functional groups can be appended. The design and synthesis of novel scaffolds are crucial for the development of new materials, catalysts, and probes. The bifunctional and stereochemically rich nature of this compound makes it an attractive candidate as a central building block for the construction of functional scaffolds.

The reaction of its two epoxide rings with different nucleophiles would allow for the introduction of a variety of chemical functionalities in a defined spatial arrangement. This is analogous to the use of other symmetrical and unsymmetrical building blocks in the creation of diverse molecular architectures. For example, carbazole (B46965) has been used as a planar scaffold for the design of synthetic receptors in supramolecular chemistry. nih.gov

The ability of diepoxides to act as crosslinking agents is directly relevant to their use in creating three-dimensional scaffolds. By reacting with bi- or polyfunctional molecules, this compound could form the nodes of a polymeric network or a discrete, well-defined molecular cage. The stereochemistry of the diepoxide would be imprinted on the resulting scaffold, potentially influencing its recognition properties or catalytic activity. While specific examples utilizing the title compound are not available, the general principles of scaffold design suggest its potential in this area.

Exploration of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. A key area within this field is the design and synthesis of macrocycles, which are large cyclic molecules capable of binding to other molecules or ions. The synthesis of macrocycles often relies on the use of building blocks that can undergo cyclization reactions.

Diepoxides, with their two reactive sites, are suitable precursors for the synthesis of macrocyclic ethers and other related structures. The reaction of a diepoxide with a di-nucleophile under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrocycle. While the attempted polymerization of a diepoxide-containing paracyclophane was unsuccessful, it highlights the interest in using such monomers for creating complex cyclic architectures. sacredheart.edu

Strategies for the diversity-oriented synthesis of macrocycles often employ building blocks with multiple reactive functional groups. semanticscholar.org The defined stereochemistry of this compound could be used to control the three-dimensional shape of a resulting macrocycle, which is a critical factor in its ability to selectively bind to guest molecules. Although direct research on the use of this specific diepoxide in supramolecular chemistry is not apparent in the current literature, its structural features make it a promising candidate for the construction of novel host-guest systems and other supramolecular assemblies.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Stereoselective Synthetic Routes

The synthesis of bis-epoxides like 2-Methyl-3-(3-methyloxiran-2-yl)oxirane, where multiple stereocenters are present, poses a significant challenge in controlling the relative and absolute stereochemistry. While methods for the epoxidation of olefins are well-established, achieving high diastereoselectivity and enantioselectivity in molecules with pre-existing chiral centers and multiple reactive sites remains a complex task. Future research will likely focus on the development of sophisticated catalytic systems that can navigate these complexities.

Key research objectives include:

Catalyst Design: Creating catalysts that can differentiate between various prochiral faces and functional groups within a precursor molecule to yield a single desired stereoisomer. This includes the use of chiral ligands with transition metals and organocatalysts.

Substrate-Controlled Syntheses: Designing synthetic routes where the existing stereochemistry of the substrate directs the stereochemical outcome of subsequent epoxidation steps.

Kinetic Resolution: Employing chiral catalysts to selectively react with one enantiomer of a racemic mixture, allowing for the isolation of enantiomerically pure bis-epoxides. nih.gov

The regioselective and enantiospecific ring-opening of readily available enantioenriched epoxides is a direct path to a variety of highly functionalized molecules that can serve as chiral building blocks. nih.gov However, achieving regioselectivity in epoxides with similar substituents on both sides remains a formidable challenge. nih.gov A promising approach involves using a functional moiety within the epoxide as a directing group to guide the nucleophilic attack. nih.gov

MethodDescriptionAdvantagesChallenges
Asymmetric Epoxidation Use of chiral catalysts (e.g., Sharpless, Jacobsen-Katsuki) to convert dienes or other precursors into specific enantiomers of the bis-epoxide.High enantioselectivity possible.Catalyst may be expensive; substrate scope can be limited.
Diastereoselective Epoxidation A two-step process involving bromohydration followed by base-mediated ring-closing, where stereocontrol is exerted in the first step. nih.govCan yield a limited number of diastereomers from multiple possibilities. nih.govOften requires stoichiometric reagents; may not be atom-economical.
Kinetic Resolution A chiral catalyst selectively opens one epoxide in a racemic mixture, leaving the other enantiomer untouched and optically pure.Can produce highly enantioenriched materials.Maximum theoretical yield is 50%; requires efficient separation of product and unreacted starting material.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The chemistry of epoxides is dominated by nucleophilic ring-opening reactions, driven by the inherent ring strain of the three-membered ring. rsc.org For bis-epoxides, this reactivity can be harnessed to create polymers and complex molecular architectures. However, the full reactive potential of compounds like this compound is far from exhausted. Future investigations are needed to uncover novel reactivity patterns beyond simple ring-opening.

Areas for exploration include:

Intramolecular Reactions: Designing substrates where the two epoxide rings can react with each other or with other functional groups within the same molecule to form complex cyclic or polycyclic systems.

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangements, such as the Meinwald rearrangement, to convert the bis-epoxide into other valuable functional groups like allylic alcohols or ketones. tandfonline.com

Cycloaddition Reactions: Exploring the possibility of the epoxide rings participating in formal cycloaddition reactions with various partners, potentially catalyzed by transition metals, to build larger ring systems. acs.org

Radical Chemistry: Studying the behavior of bis-epoxides under radical conditions to forge new carbon-carbon bonds in ways that are complementary to traditional polar reactivity.

A significant challenge is controlling the selectivity of these transformations. With two epoxide rings, reactions could occur at one or both sites, and regioselectivity at each epoxide is a critical consideration.

Integration of Machine Learning in Predictive Modeling of Oxirane Reactivity

The intersection of organic chemistry and artificial intelligence offers a powerful new paradigm for understanding and predicting chemical reactivity. Machine learning (ML) models, trained on vast datasets of known reactions, are becoming increasingly adept at forecasting reaction outcomes, suggesting optimal conditions, and even predicting potential hazards. ijnc.irnih.gov

For this compound, ML could be applied to:

Predict Reaction Outcomes: Develop models that can predict the major and minor products of a reaction with a given set of reactants and catalysts, including the stereochemical outcome.

Optimize Reaction Conditions: Use algorithms to identify the ideal solvent, temperature, catalyst, and reagents to maximize the yield and selectivity for a desired transformation. chemintelligence.comnih.gov Neural network models have been trained on millions of reactions to successfully predict compatible reaction conditions. chemintelligence.comnih.gov

Discover Novel Reactions: Employ ML tools to screen for unconventional but potentially feasible transformations that have not yet been attempted experimentally.

The primary challenge in this area is the availability of high-quality, curated data. ijnc.ir Training robust ML models requires large, consistent datasets of reactions involving bis-epoxides, which are currently limited. Future efforts will require systematic data collection and the development of more sophisticated algorithms that can learn from smaller, more complex datasets. neurips.cc

ML ApplicationPotential Impact on Bis-Epoxide ChemistryKey Challenge
Outcome Prediction Accurately forecasts product distribution, including stereoisomers, saving experimental time and resources.Requires large, high-quality datasets of bis-epoxide reactions which are currently scarce. ijnc.ir
Condition Optimization Suggests optimal catalysts, solvents, and temperatures for maximizing yield and selectivity. chemintelligence.comModels may struggle to generalize to novel catalyst systems or unconventional reaction types not present in the training data.
Hazard Prediction Identifies reaction conditions that might lead to the formation of hazardous or explosive byproducts. nih.govAchieving a sufficiently low false-negative rate to be reliable for safety-critical applications is difficult. nih.gov

Challenges in Scalable Synthesis of Stereoisomerically Pure Bis-Epoxides

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process presents numerous challenges, which are amplified when dealing with stereoisomerically complex molecules like bis-epoxides. The production of a single, pure stereoisomer of this compound on a large scale is a significant unresolved issue.

The main obstacles include:

Cost and Availability of Chiral Catalysts: Many stereoselective methods rely on complex, expensive catalysts containing rare metals or intricate organic ligands, making their use on a large scale economically unviable.

Purification and Separation: Separating a desired stereoisomer from a mixture of diastereomers and enantiomers can be exceptionally difficult and costly, often requiring specialized chromatographic techniques that are not amenable to large-scale production.

Process Safety and Control: Epoxidation reactions, particularly those using peroxides, can be highly exothermic and require careful thermal management to prevent runaway reactions, a challenge that intensifies with increasing scale.

Waste Generation: Many laboratory-scale syntheses are not optimized for atom economy and can generate significant amounts of waste, which is environmentally and economically unsustainable at an industrial level.

Future research should focus on developing continuous flow reactor systems, which can offer better control over reaction parameters, improve safety, and facilitate scalability. evitachem.com Additionally, the development of robust, recyclable catalysts is crucial for making the stereoselective synthesis of bis-epoxides economically feasible.

Exploration of New Catalytic Systems for this compound Derivatization

Catalysis is central to unlocking the synthetic potential of bis-epoxides. While traditional acid and base catalysis are effective for simple ring-opening, more advanced catalytic systems are needed to control selectivity and enable new types of transformations. The derivatization of this compound could lead to a wide array of new polymers, fine chemicals, and functional materials.

Promising avenues for research include:

Metal-Organic Frameworks (MOFs): These porous materials can act as heterogeneous catalysts, offering high activity and selectivity. MOFs with Lewis acidic metal sites have shown promise in catalyzing the coupling of CO2 with bis-epoxides to form bis-cyclic carbonates. semanticscholar.org

Bimetallic Catalysis: Systems using two different metals can enable cooperative catalysis, where one metal activates the epoxide and the other activates the nucleophile, leading to enhanced reactivity and selectivity.

Photocatalysis: Using light to drive epoxide transformations could open up new reaction pathways that are not accessible under thermal conditions.

Enzymatic Catalysis: Biocatalysts, such as epoxide hydrolases, could offer unparalleled selectivity for the ring-opening of bis-epoxides, operating under mild, environmentally friendly conditions.

A key challenge is catalyst deactivation and recovery. For industrial applications, catalysts must be robust, long-lasting, and easily separated from the reaction products. The development of heterogeneous or immobilized catalysts is therefore a high priority.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.